![molecular formula C18H16F3NO2 B2489980 (2-Phenylmorpholino)(2-(trifluoromethyl)phenyl)methanone CAS No. 953984-04-8](/img/structure/B2489980.png)
(2-Phenylmorpholino)(2-(trifluoromethyl)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound of interest belongs to a broader class of organic molecules that incorporate both phenyl and trifluoromethyl groups, often contributing to their biological activity and chemical reactivity. These compounds are of interest in the development of pharmaceuticals and materials due to their distinct physical and chemical properties.
Synthesis Analysis
Synthesis of compounds similar to "(2-Phenylmorpholino)(2-(trifluoromethyl)phenyl)methanone" often involves multi-step chemical reactions, starting from basic aromatic compounds and involving the introduction of morpholino and trifluoromethyl groups through specialized reactions. For instance, the synthesis of related compounds has been achieved through reactions involving nitro-phenyl precursors and piperidinyl methanone derivatives, showcasing the complexity and specificity of synthesis pathways required for these molecules (Eckhardt et al., 2020).
Molecular Structure Analysis
The molecular structure of compounds in this category is characterized by X-ray crystallography, revealing detailed information about the arrangement of atoms and the overall geometry. Such structural characterizations facilitate the understanding of molecular interactions and reactivity patterns critical for their function and application (Cao et al., 2010).
Chemical Reactions and Properties
The chemical reactivity of these compounds involves interactions with various reagents, leading to a range of possible chemical transformations. Their reactivity can be attributed to the presence of functional groups that participate in nucleophilic and electrophilic reactions, contributing to their utility in synthetic chemistry (Chaudhari, 2012).
Scientific Research Applications
Crystal Structure Analysis
Compounds with complex molecular structures, such as phenylmethanone derivatives, are often studied for their crystal structure to understand their molecular interactions and packing in the solid state. For example, the crystal structure analysis of related compounds provides insights into hydrogen bonding, stacking interactions, and molecular orientations, which are crucial for designing materials with desired physical and chemical properties (Okabe & Kyoyama, 2002).
Anticancer Research
Phenylmethanone derivatives, including those with additional functional groups, have been explored for their potential anticancer activities. The mechanisms of action often involve interaction with tubulin, inducing cell cycle arrest and triggering apoptosis in cancer cells. Such studies suggest that (2-Phenylmorpholino)(2-(trifluoromethyl)phenyl)methanone could be investigated for similar biological activities, potentially leading to the development of new therapeutic agents (Magalhães et al., 2013).
Material Science Applications
Research on compounds with trifluoromethyl groups and phenylmethanone structures extends into material sciences, where they are used in the synthesis of novel materials. For instance, derivatives similar to the compound have been utilized in the development of liquid crystal materials and memory devices, indicating potential applications in electronic and optoelectronic technologies (Zhao et al., 2013; Tan et al., 2017).
Synthesis and Reactivity
The synthesis and reactivity of phenylmethanone derivatives are of significant interest in organic chemistry, providing insights into novel synthetic pathways and the creation of compounds with potential applications in medicinal chemistry and materials science. Research in this area focuses on developing efficient synthesis methods and understanding the reactivity of these compounds with different reagents (Irgashev et al., 2015).
Mechanism of Action
Future Directions
properties
IUPAC Name |
(2-phenylmorpholin-4-yl)-[2-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO2/c19-18(20,21)15-9-5-4-8-14(15)17(23)22-10-11-24-16(12-22)13-6-2-1-3-7-13/h1-9,16H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDIXJKDIRYYBET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=CC=CC=C2C(F)(F)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Phenylmorpholino)(2-(trifluoromethyl)phenyl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.